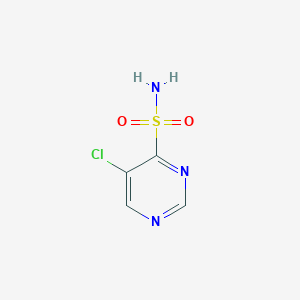

5-Chloropyrimidine-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloropyrimidine-4-sulfonamide is a chemical compound with the molecular formula C4H4ClN3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-4-sulfonamide typically involves the reaction of 4,6-dichloropyrimidine with sulfonamide under specific conditions. One common method includes the use of a solvent such as ethylene dichloride and a catalyst like boric acid. The reaction is carried out under reflux conditions, followed by the addition of sulfur oxychloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloropyrimidine-4-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

5-Chloropyrimidine-4-sulfonamide has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 5-Chloropyrimidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparación Con Compuestos Similares

5-Chloropyrimidine-4-sulfonamide can be compared with other similar compounds, such as:

Sulfanilamide: Another sulfonamide derivative with antibacterial properties.

4,6-Dichloropyrimidine: A precursor used in the synthesis of this compound.

Sulfonimidates: Compounds with a similar sulfur-nitrogen bond structure, used in various chemical reactions

Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and its potential applications in multiple fields. Its ability to inhibit specific enzymes and its versatility as a chemical intermediate make it a valuable compound in scientific research and industrial applications.

Actividad Biológica

5-Chloropyrimidine-4-sulfonamide is a notable compound within the sulfonamide class, recognized for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H4ClN3O2S. The compound features a chlorinated pyrimidine ring with a sulfonamide group, which is crucial for its biological interactions. The presence of the chlorine atom at the 5-position enhances its pharmacological properties, contributing to its antibacterial efficacy by inhibiting folic acid synthesis in bacteria .

The primary mechanism through which this compound exhibits its antibacterial activity is by interfering with bacterial folate synthesis. This inhibition is vital for bacterial growth and proliferation, making it effective against various strains, including some resistant to conventional antibiotics . Additionally, sulfonamides like this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial effects. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are critical metrics for evaluating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

These values suggest that the compound is effective at low concentrations, reinforcing its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promise in anti-inflammatory applications. It has been evaluated for its ability to inhibit COX-2 activity, which plays a significant role in inflammation:

| Compound | IC50 (µmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

This data indicates that the compound's anti-inflammatory activity is comparable to that of established drugs like celecoxib, suggesting it could serve as an alternative treatment option .

Case Studies and Research Findings

Case Study: Antibacterial Efficacy

A study conducted on various sulfonamides, including this compound, demonstrated its effectiveness against multi-drug resistant strains of bacteria. The study found that this compound inhibited bacterial growth significantly more than other tested sulfonamides, highlighting its potential as a lead compound for developing new antibacterial agents .

Case Study: Anti-inflammatory Effects

In another research effort focusing on inflammatory models in rats, administration of this compound resulted in reduced paw edema and granuloma formation compared to control groups. This suggests that the compound not only alleviates inflammation but may also modulate immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence both antibacterial and anti-inflammatory properties. For instance:

- Chloro Substituents : The presence of chlorine at the 5-position enhances antibacterial potency.

- Sulfonamide Group : Essential for both antibacterial activity and interaction with COX enzymes.

Research suggests that further modifications could yield compounds with improved efficacy or reduced side effects .

Propiedades

Fórmula molecular |

C4H4ClN3O2S |

|---|---|

Peso molecular |

193.61 g/mol |

Nombre IUPAC |

5-chloropyrimidine-4-sulfonamide |

InChI |

InChI=1S/C4H4ClN3O2S/c5-3-1-7-2-8-4(3)11(6,9)10/h1-2H,(H2,6,9,10) |

Clave InChI |

KJTXNEBSSKYZJA-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=NC=N1)S(=O)(=O)N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.